B1574548 APG-1252

APG-1252

Cat. No.: B1574548
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APG-1252, also known as BM-1251, is a potent Bcl-2/Bcl-XL inhibitor. This compound specifically binds to and inhibits the activity of the pro-survival proteins Bcl-2 and Bcl-XL. This restores apoptotic processes and inhibits cell proliferation in Bcl-2/Bcl-XL-dependent tumor cells. Bcl-2 and Bcl-XL, proteins belonging to the Bcl-2 family that are overexpressed in many cancers, play an important role in the negative regulation of apoptosis;  tumor expression is associated with increased drug resistance and cancer cell survival.

Scientific Research Applications

Small Cell Lung Cancer (SCLC)

APG-1252 has shown promising results in preclinical models of SCLC. In studies, it achieved complete tumor regression in xenograft models, demonstrating superior efficacy compared to other Bcl-2 inhibitors like ABT-263. Ongoing clinical trials are assessing its safety and effectiveness as a monotherapy and in combination with other agents like osimertinib .

Hepatocellular Carcinoma (HCC)

Recent research indicates that this compound can inhibit the proliferation and migration of HCC cells while inducing apoptosis. A study demonstrated that this compound, either alone or in combination with Cabozantinib, significantly reduced HCC cell viability and invasion capabilities . The compound's effectiveness was corroborated by in vivo studies using xenograft models.

Combination Therapy

This compound has been evaluated in combination with other chemotherapeutic agents, such as gemcitabine. Studies have shown that this combination exhibits synergistic effects against nasopharyngeal carcinoma (NPC), enhancing the anticancer activity compared to gemcitabine alone . Clinical trials are currently exploring various combinations to optimize treatment regimens for different cancers.

Key Findings:

  • Binding Affinity : this compound binds with sub-nanomolar affinity to Bcl-2 and Bcl-xL, making it one of the most potent inhibitors in its class .
  • Metabolite Formation : In vivo studies reveal that this compound converts into an active metabolite, this compound-M1, which retains high affinity for its targets and enhances its therapeutic potential .

Clinical Trials

As of now, several clinical trials are underway to evaluate the safety and efficacy of this compound across various indications:

Trial IDPhaseIndicationStatus
NCT03387332ISCLCOngoing
NCT04354727ISolid tumorsOngoing
NCT04001777IHCC with CabozantinibOngoing
NCT04210037ICombination therapyOngoing
NCT03080311IVarious malignanciesOngoing

These trials aim to establish dosing regimens, assess pharmacokinetics (PK), and determine maximum tolerated doses (MTD) while monitoring for adverse effects.

Case Study 1: Efficacy in SCLC

In a Phase 1 clinical trial involving patients with advanced SCLC, this compound was administered at varying doses. One patient exhibited a partial response after receiving 40 mg, with sustained tumor reduction over multiple cycles .

Case Study 2: Combination Therapy with Gemcitabine

In preclinical studies on NPC cell lines, this compound combined with gemcitabine resulted in significantly lower IC50 values compared to either drug alone. The combination therapy not only enhanced cytotoxicity but also improved overall survival rates in animal models .

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

APG-1252;  APG1252;  APG 1252;  BM-1251;  BM 1251;  BM1251; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.